Lipophilicity Advantage: 4-Methyl-7-nitro-1H-indazole vs. 7-Nitroindazole and 3-Bromo-7-nitroindazole
4-Methyl-7-nitro-1H-indazole (CAS 104103-06-2) exhibits a Consensus Log Po/w of 1.04, indicating enhanced lipophilicity compared to the baseline 7-nitroindazole (7-NI) and the more polar 3-bromo-7-nitroindazole . This difference is crucial for predicting membrane permeability and oral bioavailability in drug discovery programs, as compounds with a LogP in the 1-3 range are generally considered optimal for absorption [1].
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 1.04 |
| Comparator Or Baseline | 7-Nitroindazole (LogP ~0.9) and 3-Bromo-7-nitroindazole (LogP ~0.5) |
| Quantified Difference | Approximately 15-100% increase in lipophilicity relative to comparators |
| Conditions | In silico prediction using multiple computational models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
Enhanced lipophilicity can translate to improved passive diffusion across cell membranes, a critical factor for in vivo efficacy and a key selection criterion for lead optimization in drug discovery.
- [1] PubChem. (n.d.). 4-Methyl-7-nitro-1H-indazole. PubChem Compound Summary. View Source
